

Discovery of 2-Bromo-6-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-6-methoxypyridin-4-amine
Cat. No.:	B1444048

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Utility of **2-Bromo-6-methoxypyridin-4-amine**

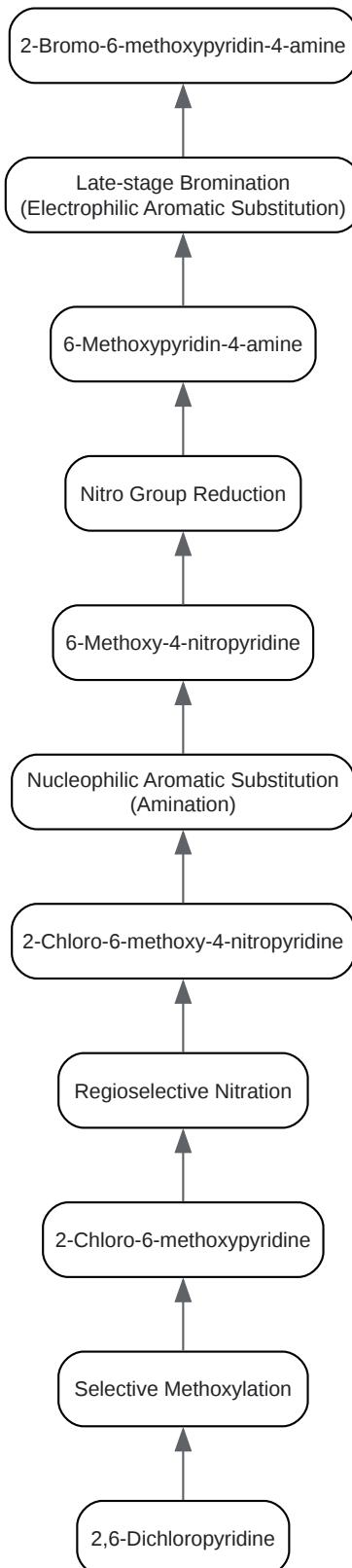
Abstract

This technical guide provides a comprehensive overview of **2-Bromo-6-methoxypyridin-4-amine**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While the specific "discovery" of this compound is not historically landmarked, its true value lies in the strategic synthetic methodologies that make it accessible and its role as a versatile intermediate. This document delineates a robust, multi-step synthetic pathway, grounded in established chemical principles and analogous reactions. We will explore the causality behind experimental choices, provide detailed protocols, and discuss the compound's application in the synthesis of biologically active molecules, particularly kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage substituted aminopyridines in their synthetic programs.

Introduction to 2-Bromo-6-methoxypyridin-4-amine Core Chemical Identity

2-Bromo-6-methoxypyridin-4-amine is a polysubstituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^[1] The specific arrangement of the bromo, methoxy, and amine functionalities on this molecule provides three distinct points for chemical modification, making it a highly valuable and versatile synthetic intermediate.^{[1][2]}

Property	Value	Source
IUPAC Name	2-bromo-6-methoxypyridin-4-amine	[3]
CAS Number	1196152-34-7	[3]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[3]
Molecular Weight	203.04 g/mol	[3]
SMILES	COC1=CC(N)=CC(Br)=N1	[3]
InChIKey	OTKKKPQHFUZZFM-UHFFFAOYSA-N	[3]


Strategic Importance in Drug Discovery

The true discovery of **2-Bromo-6-methoxypyridin-4-amine** is not a singular event but rather an outcome of the continual search for novel molecular scaffolds in drug development. The aminopyridine core is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[\[1\]](#) The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups.[\[2\]](#) The amino group provides a site for amide bond formation or further functionalization, while the methoxy group modulates the electronic properties and solubility of the molecule. This trifecta of functionalities makes it an ideal starting point for building libraries of complex molecules targeting various disease pathways, particularly in oncology and inflammatory diseases.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Retrosynthetic Analysis and Strategic Synthesis Design

The synthesis of a polysubstituted pyridine requires careful planning to ensure correct regiochemical control. A direct, sequential substitution of a pyridine ring is often challenging due to competing directing effects of the substituents. A more robust strategy involves constructing the ring from acyclic precursors or, more commonly, functionalizing a pre-existing, strategically substituted pyridine.

Our proposed retrosynthesis disconnects the target molecule at the C-N and C-Br bonds, tracing back to a more readily available starting material, 2,6-dichloropyridine. This approach prioritizes the introduction of the directing amino group at a late stage to control the final bromination step.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **2-Bromo-6-methoxypyridin-4-amine**.

Validated Synthetic Pathway and Experimental Protocols

The following multi-step synthesis is designed for reliability and scalability, drawing upon well-established transformations in pyridine chemistry.[\[6\]](#)[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Bromo-6-methoxypyridin-4-amine**.

Protocol 1: Synthesis of 2-Chloro-6-methoxypyridine

This initial step establishes the methoxy group via a nucleophilic aromatic substitution. The choice of sodium methoxide is critical for its high reactivity and selectivity.

- Setup: To a solution of 2,6-dichloropyridine (1 equiv.) in anhydrous methanol (MeOH), add sodium methoxide (1.1 equiv., 30% solution in MeOH) dropwise at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours. The progress is monitored by Thin Layer Chromatography (TLC).
 - Causality: Refluxing provides the necessary activation energy for the substitution reaction to proceed to completion. Anhydrous conditions prevent side reactions with water.
- Workup: Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
- Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate. Purify the crude product by column chromatography to yield 2-chloro-6-methoxypyridine.

Protocol 2: Synthesis of 2-Methoxy-4-nitropyridin-1-oxide

Nitration of the pyridine ring is facilitated by first forming the N-oxide, which activates the 4-position for electrophilic attack.

- N-Oxidation: Dissolve 2-chloro-6-methoxypyridine (1 equiv.) in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv.) portion-wise at 0 °C. Stir at room temperature for 24 hours.
- Nitration: Cool the resulting N-oxide solution to 0 °C. Add a pre-cooled mixture of fuming nitric acid (HNO₃, 3 equiv.) and concentrated sulfuric acid (H₂SO₄, 3 equiv.) dropwise.
 - Causality: The highly acidic "nitrating mixture" generates the nitronium ion (NO₂⁺), the active electrophile. Cooling is essential to control the highly exothermic reaction.
- Reaction: Heat the mixture to 90 °C for 4-6 hours.
- Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM.
- Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the crude 2-methoxy-4-nitropyridin-1-oxide, which can often be used directly in the next step.

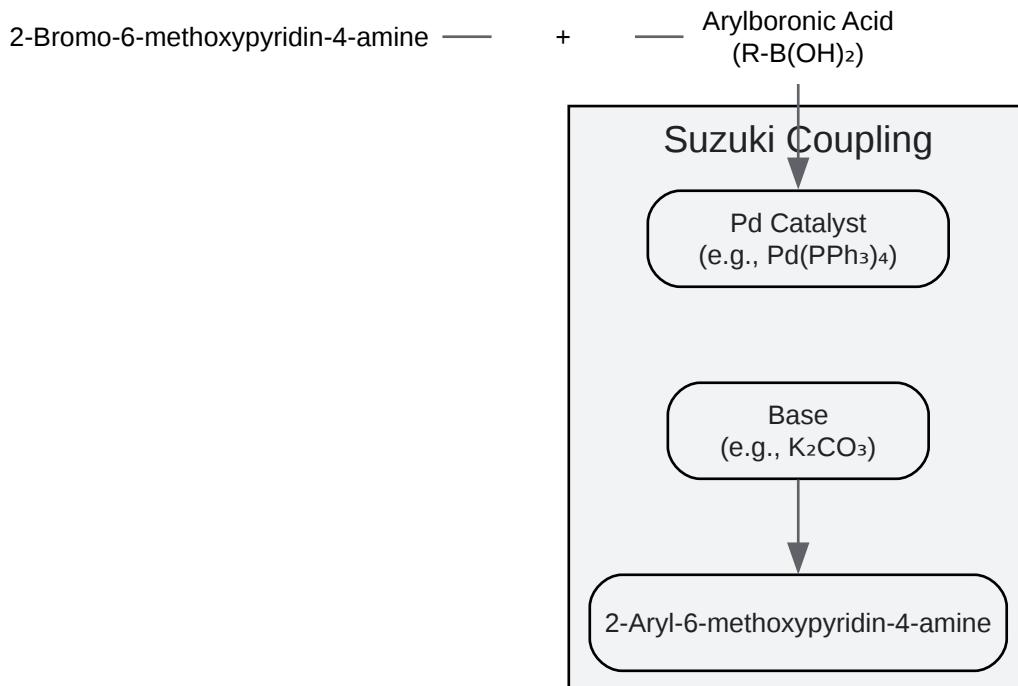
Protocol 3: Synthesis of 6-Methoxypyridin-4-amine

This sequence involves reduction of the nitro group to an amine and removal of the N-oxide functionality. A one-pot approach using iron in acetic acid is efficient for this transformation.

- Setup: Suspend the crude 2-methoxy-4-nitropyridin-1-oxide (1 equiv.) in a mixture of acetic acid and ethanol.
- Reduction: Add iron powder (Fe, 5 equiv.) portion-wise. Heat the mixture to reflux for 3-5 hours until TLC indicates the consumption of the starting material.
 - Causality: Iron in an acidic medium is a classic and cost-effective reagent for the reduction of aromatic nitro groups to amines. It simultaneously reduces the N-oxide.

- Workup: Cool the reaction, filter through a pad of Celite to remove iron salts, and wash with ethanol.
- Purification: Concentrate the filtrate under reduced pressure. Basify the residue with aqueous sodium hydroxide (NaOH) and extract with ethyl acetate. Dry the organic layer over Na_2SO_4 , filter, and concentrate to yield 6-methoxypyridin-4-amine.

Protocol 4: Synthesis of 2-Bromo-6-methoxypyridin-4-amine


The final step is a regioselective bromination. The strong activating effect of the amino group directs the bromine to the ortho position (C2). A similar protocol is used for the synthesis of 3-bromo-2-methoxypyridin-4-amine.[9][10]

- Setup: Dissolve 6-methoxypyridin-4-amine (1 equiv.) in DCM and cool to 0 °C.
- Bromination: Add N-bromosuccinimide (NBS, 1.05 equiv.) portion-wise, maintaining the temperature below 5 °C.
 - Causality: NBS is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to using liquid bromine (Br_2).[10]
- Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2-4 hours.
- Workup: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, and dry over Na_2SO_4 .
- Purification: Filter and concentrate the solution. Purify the crude product by column chromatography or recrystallization to obtain the final product, **2-Bromo-6-methoxypyridin-4-amine**.

Applications in Medicinal Chemistry: A Cross-Coupling Example

The synthetic utility of **2-Bromo-6-methoxypyridin-4-amine** is best demonstrated by its application in cross-coupling reactions to build more complex molecular architectures.[2] The

diagram below illustrates a representative Suzuki coupling, a powerful C-C bond-forming reaction.

[Click to download full resolution via product page](#)

Caption: Suzuki coupling using **2-Bromo-6-methoxypyridin-4-amine** as a key intermediate.

This reaction allows for the direct installation of an aryl group at the 2-position, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The ability to perform such transformations efficiently is what defines the value and "discovery" of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-6-methoxypyridin-2-amine [myskinrecipes.com]
- 3. 2-BROMO-6-METHOXYPYRIDIN-4-AMINE | CAS 1196152-34-7 [matrix-fine-chemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE | 215364-86-6 [chemicalbook.com]
- 10. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Discovery of 2-Bromo-6-methoxypyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1444048#discovery-of-2-bromo-6-methoxypyridin-4-amine\]](https://www.benchchem.com/product/b1444048#discovery-of-2-bromo-6-methoxypyridin-4-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com